molecular formula C18H22N4O4S B2700570 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097858-29-0

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2700570
CAS No.: 2097858-29-0
M. Wt: 390.46
InChI Key: ZHQXMYNFXCHQES-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Research by Selvakumar et al. (2018) demonstrated the synthesis of morpholine substituted sulfonamide and urea derivatives of tetrahydroquinazolin-6-yl, one of which showed three-fold higher antiviral activity against an avian paramyxovirus (AMPV-1) than the commercial antiviral drug Ribavirin (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Biological Active Sulfonamide Hybrids

Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids containing various pharmacologically active scaffolds, including tetrazole, pyrazole, and quinazoline. These compounds exhibit a wide range of activities, such as antibacterial, anti-carbonic anhydrase, and antitumor effects (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Quinazoline Antifolate Thymidylate Synthase Inhibitors

Marsham et al. (1989) discussed the synthesis of N10-propargylquinazoline antifolates, highlighting the potential of these compounds as antitumor agents due to their activity against thymidylate synthase (TS) and cytotoxicity in L1210 cell culture (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).

Triazolinone Biphenylsulfonamide Derivatives as Angiotensin II Antagonists

Ashton et al. (1994) developed triazolinone biphenylsulfonamide derivatives, evaluating them as angiotensin II antagonists with potent AT1 receptor affinity. These findings suggest potential applications in treating hypertension and related cardiovascular diseases (Ashton, Chang, Flanagan, Hutchins, Naylor, Chakravarty, Patchett, Greenlee, Chen, & Faust, 1994).

Sulfonamide-Trapping Reactions of Thermally Generated Benzynes

Wang, Zheng, and Hoye (2018) reported on the reactions of tethered, tertiary sulfonamides with thermally generated benzynes, leading to the formation of saturated heterocycles such as tetrahydroquinolines. This study provides insights into novel synthetic pathways for creating compounds with potential pharmaceutical applications (Wang, Zheng, & Hoye, 2018).

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQXMYNFXCHQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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